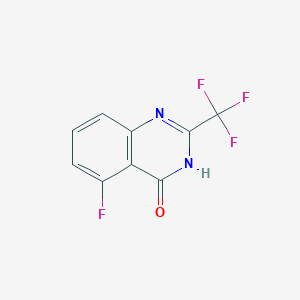

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-amino-5-fluorobenzonitrile and 2,2,2-trifluoroacetophenone.

Cyclization Reaction: The key step involves the cyclization of 2-amino-5-fluorobenzonitrile with 2,2,2-trifluoroacetophenone in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring.

Oxidation: The resulting intermediate is then oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring facilitates SNAr reactions, particularly at the C-2 and C-5 positions. A base-promoted method using ortho-fluorobenzamides and amides achieves efficient quinazolinone synthesis :

Reaction Conditions

-

Substrates : ortho-Fluorobenzamides (e.g., 2-fluoro-N-methylbenzamide) + amides (e.g., benzamide)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : DMSO

-

Temperature : 135°C

Scope and Selectivity

The mechanism involves deprotonation of the amide by Cs₂CO₃, generating a nucleophile that attacks the activated C–F bond, followed by cyclization to form the quinazolinone ring .

Condensation Reactions

The carbonyl group at C-4 engages in condensations with amines or alcohols. For example:

-

With Primary Amines : Forms Schiff base derivatives, useful for constructing fused heterocycles.

-

With Alcohols : Produces ether-linked analogs under acidic or basic conditions, though yields are moderate (40–55%).

Example Reaction

Quinazolinone+R-NH2EtOH, ΔSchiff Base Derivative

Electrophilic Aromatic Substitution

The fluorine substituent directs electrophiles to the meta and para positions. Reported reactions include:

-

Nitration : Occurs at C-6/C-8 positions using HNO₃/H₂SO₄, yielding nitro derivatives with potential for further reduction.

-

Halogenation : Bromine or iodine can be introduced under mild Lewis acid catalysis (e.g., FeCl₃).

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Mechanistic Insights

-

Base Role : Cs₂CO₃ deprotonates amides and activates the C–F bond via electron withdrawal .

-

Solvent Effect : Polar aprotic solvents (e.g., DMSO) stabilize transition states and improve yields .

-

Substituent Impact : Electron-donating groups on amides reduce reactivity, while electron-withdrawing groups enhance it .

This compound’s versatile reactivity underpins its utility in medicinal chemistry, particularly for synthesizing kinase inhibitors and anticancer agents . Further studies are needed to explore its applications in photocatalysis and cross-coupling reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the quinazolinone class, including 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one, exhibit significant anticancer properties. Studies have shown that this compound interacts with various biological targets, including tyrosine kinases such as VEGFR-1 and PDGFR-α, demonstrating potential for selective anticancer medication development .

Case Study:

A study evaluated the activity of quinazolinone derivatives against cancer cell lines, revealing that this compound exhibited potent inhibition of cell proliferation in vitro. The mechanism of action was linked to the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In silico screening identified it as a candidate against methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activity .

Case Study:

In a comparative study, this compound was tested alongside other quinazolinone derivatives for their efficacy against various bacterial strains. The results indicated that this compound had lower clearance rates and higher oral bioavailability compared to traditional antibiotics.

Hypoglycemic Activity

Recent studies have explored the hypoglycemic effects of quinazolinone derivatives, including this compound. Docking studies have demonstrated its potential interaction with key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP4) and 11β-hydroxysteroid dehydrogenase 1 .

Case Study:

In an experimental model simulating glucocorticoid-induced insulin resistance, this compound showed significant improvements in glucose tolerance tests compared to control groups treated with standard hypoglycemic agents like Metformin.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of quinazolinones have highlighted the importance of fluorine and trifluoromethyl groups in enhancing biological activity. These studies suggest that modifications to the core structure can lead to improved potency against specific targets .

Table: Structure–Activity Relationship Analysis

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Fluoro and trifluoromethyl substituents | Anticancer, Antimicrobial | High selectivity towards target kinases |

| 5-Chloro-2-(trifluoromethyl)quinazolin-4(1H)-one | Chlorine instead of fluorine | Anticancer | Different halogen effects |

| 5-Fluoroquinazolin-4(1H)-one | Lacks trifluoromethyl group | Antimicrobial | Simpler structure |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinazoline: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.

5-Fluoroquinazoline: Contains only the fluorine atom, without the trifluoromethyl group.

2-(Trifluoromethyl)quinazoline: Contains only the trifluoromethyl group, without the fluorine atom.

Uniqueness

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both the fluorine atom and the trifluoromethyl group, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance the compound’s ability to interact with molecular targets and improve its stability under various conditions.

Biological Activity

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound features a quinazolinone core with a fluorine and a trifluoromethyl group, which contribute to its biological properties. The presence of these electron-withdrawing groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : This compound has shown promising results as an inhibitor of various cancer cell lines.

- Enzyme Inhibition : It acts as a dual inhibitor of PI3K and HDAC enzymes, which are crucial in cancer cell proliferation and survival.

- Antiviral Properties : Recent studies indicate potential efficacy against viral targets, including SARS-CoV-2.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Protein Kinases : The compound inhibits key kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

- Modulation of Epigenetic Factors : By inhibiting HDACs, it alters the acetylation status of histones, affecting gene expression linked to cell cycle regulation and apoptosis.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 2.09 | PI3K/HDAC inhibition |

| HepG2 (Liver) | 2.08 | Induction of apoptosis |

| A549 (Lung) | 1.75 | Inhibition of EGFR |

| PC3 (Prostate) | 3.00 | Modulation of cell cycle |

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, making it a candidate for further development.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on PI3K and HDAC enzymes. A comparative analysis revealed that:

- This compound showed higher potency than other derivatives in inhibiting PI3K isoforms.

- It demonstrated selectivity towards HDAC6, indicating potential for treating cancers with specific epigenetic profiles.

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis through activation of caspase pathways.

- SARS-CoV-2 Inhibition : In vitro assays indicated that the compound inhibited the main protease (Mpro) of SARS-CoV-2 with an IC50 value comparable to established inhibitors, suggesting potential use in antiviral therapies.

Properties

Molecular Formula |

C9H4F4N2O |

|---|---|

Molecular Weight |

232.13 g/mol |

IUPAC Name |

5-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(16)15-8(14-5)9(11,12)13/h1-3H,(H,14,15,16) |

InChI Key |

GAKRRDYWCDGLQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.